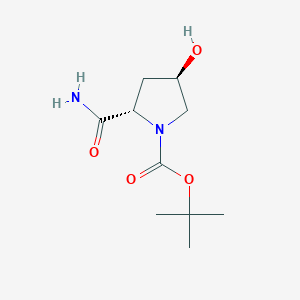

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

カタログ番号 B187850

CAS番号:

109384-24-9

分子量: 230.26 g/mol

InChIキー: ISGKNURQVBUGBO-RQJHMYQMSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“(2S,4R)-1-tert-butoxycarbonyl-4-(methylamino)pyrrolidine-2-carboxylic acid” is a compound with the CAS Number: 1932481-67-8 . It has a molecular weight of 244.29 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Biological Evaluation

- GABA-uptake Inhibitors : Derivatives of 4-hydroxypyrrolidine, including structures related to "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine," have been synthesized and evaluated for their potential as GABA transport proteins inhibitors, GAT-1 and GAT-3. The research indicates the significance of specific stereochemistry for inhibitory potency, highlighting the role of such compounds in neurological research (Zhao et al., 2005).

Chemical Synthesis and Mechanistic Insights

- Boc Group Migration : A study demonstrated the N→O tert-butyloxycarbonyl (Boc) migration, involving an unusual nine-membered cyclic transition state. This mechanistic insight could influence future synthetic strategies for compounds featuring the Boc-protected pyrrolidine structure (Xue & Silverman, 2010).

Advanced Materials and Methodologies

- Fluorinated Derivatives for NMR : The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives, including analogs of "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine," for use in sensitive 19F NMR applications demonstrates the compound's utility in probing peptide structures and functions (Tressler & Zondlo, 2014).

Enzyme-catalyzed Reactions

- Enzymatic Resolutions : Enzyme-catalyzed kinetic resolutions have been applied to N-carbamoyl, N-Boc, N-Cbz proline esters and prolinols, showcasing the potential of biocatalysis in the selective synthesis of chirally pure compounds, which could include derivatives of "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine" (Kurokawa et al., 2003).

Pharmacological Applications

- ACE Inhibitors : Novel analogues of 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized using "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine" as a starting material, were evaluated as angiotensin-converting enzyme (ACE) inhibitors. This research underscores the compound's relevance in developing therapeutic agents (Addla et al., 2013).

Safety And Hazards

特性

IUPAC Name |

tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGKNURQVBUGBO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine | |

Synthesis routes and methods I

Procedure details

A solution of 4.98 ml of ethyl chloroformate in 50 ml of anhydrous tetrahydrofuran was added, under cooling at -+° C., to a solution of 11.0 g of 1-(t-butoxycarbonyl)-(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid and 7.25 ml of triethylamine in 160 ml of anhydrous tetrahydrofuran, and the mixture was stirred at the same temperature for one hour. 50 ml of concentrated aqueous ammonia were then added, at the same temperature, and the mixture was allowed to stand while its temperature rose to ambient. The reaction mixture was stirred for one hour, and then concentrated by evaporation under reduced pressure. A saturated aqueous solution of sodium chloride was added to the concentrate, which was then extracted three times with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure, to give 7.70 g of (2S,4R)-1-(t-butoxycarbonyl-2-carbamoyl-4-hydroxypyrrolidine.

Quantity

11 g

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)